molecular formula C12H10BF4I B3051134 Diphenyliodonium tetrafluoroborate CAS No. 313-39-3

Diphenyliodonium tetrafluoroborate

Cat. No.: B3051134
CAS No.: 313-39-3
M. Wt: 367.92 g/mol
InChI Key: TWLPOQNWSLYHQW-UHFFFAOYSA-N
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Description

Diphenyliodonium tetrafluoroborate is a hypervalent iodine compound widely used in organic synthesis. It is known for its stability, ease of handling, and ability to act as an electrophilic arylating agent. The compound consists of a diphenyliodonium cation paired with a tetrafluoroborate anion, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyliodonium tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with boron trifluoride diethyl etherate in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction typically proceeds at room temperature, yielding this compound as a white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include copper and palladium catalysts, which facilitate arylation reactions. The reactions are typically carried out under mild conditions, often at room temperature, making the compound versatile and easy to use .

Major Products Formed

The major products formed from reactions involving this compound are arylated derivatives of the nucleophiles. For example, aryl ethers, aryl amines, and aryl sulfides are commonly produced through these reactions .

Mechanism of Action

The mechanism by which diphenyliodonium tetrafluoroborate exerts its effects involves the transfer of an aryl group to a nucleophile. The compound’s electron-deficient iodine center makes it a strong electrophile, facilitating the arylation process. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the cationic intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyliodonium triflate
  • Diphenyliodonium tosylate
  • Diacetoxyiodobenzene

Uniqueness

Diphenyliodonium tetrafluoroborate is unique due to its stability and ease of handling compared to other diaryliodonium salts. Its weakly coordinating tetrafluoroborate anion enhances its solubility in organic solvents and reduces the likelihood of side reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

diphenyliodanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPOQNWSLYHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BF4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455993
Record name Diphenyliodonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-39-3
Record name Diphenyliodonium tetrafluoroborate
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Record name Diphenyliodonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyliodonium Tetrafluoroborate
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Synthesis routes and methods I

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, the diphenyliodonium bisulfate) in accordance with the teachings of Beringer, et al., J. Am. Chem. Soc. 81, 342 (1959). Thus, for examples, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition of 60° C. of an aqueous solution containing 29.2 g. (150 millimoles) silver fluoroborate, 2 g. fluoroboric acid, and 0.5 g. phosphorous acid in about 30 ml. of water to a solution of 44 g. (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
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139 mmol
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150 mmol
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Synthesis routes and methods II

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, diphenyliodonium bisulfate) in accordance with the teachings of Beringer et al., J. Am. Chem. Soc. 81,342 (1959). Thus, for example, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition at 60° C. of an aqueous solution containing 29.2 g silver fluoroborate, 2 g fluoroboric acid, and 0.5 g phosphorous acid in about 30 ml of water to a solution of 44 g (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2 g
Type
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0.5 g
Type
reactant
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Quantity
44 g
Type
reactant
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Name
Quantity
30 mL
Type
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Quantity
29.2 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium tetrafluoroborate
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Diphenyliodonium tetrafluoroborate
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Diphenyliodonium tetrafluoroborate
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Diphenyliodonium tetrafluoroborate
Reactant of Route 5
Diphenyliodonium tetrafluoroborate
Reactant of Route 6
Diphenyliodonium tetrafluoroborate

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